molecular formula C16H25GdN4O8 B025984 Gadoteric acid CAS No. 72573-82-1

Gadoteric acid

Cat. No.: B025984
CAS No.: 72573-82-1
M. Wt: 558.6 g/mol
InChI Key: GFSTXYOTEVLASN-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Gadoteric acid, commonly used in the salt form gadoterate meglumine, is a macrocyclic, ionic gadolinium-based contrast agent (GBCA) used with contrasted magnetic resonance imaging (MRI) to detect and visualize lesions and abnormal vascularity . The primary targets of this compound are tissues with disruption of the blood-brain barrier (BBB) and/or abnormal vascularity .

Mode of Action

This compound is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field . This magnetic moment enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues . This property allows this compound to increase the contrast in MRI images, making it easier to detect and visualize lesions and abnormal vascularity .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its interaction with water protons in the vicinity of the magnetic field. The enhanced relaxation rates of these protons lead to increased signal intensity in MRI images . .

Pharmacokinetics

This compound exhibits a two-compartment, open model pharmacokinetics with a mean distribution half-life of 7.1±5.2 minutes and a mean elimination half-life of 91±14 minutes in healthy volunteers . It is primarily eliminated in the urine .

Result of Action

The primary result of this compound’s action is the enhancement of MRI images. This enhancement allows for better detection and visualization of lesions and abnormal vascularity in the brain, spine, and associated tissues . It is retained in the brain at a measurable level after an injection at standard dose (01 mmol/kg) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a magnetic field is necessary for this compound to develop a magnetic moment and enhance the relaxation rates of water protons . Furthermore, the efficacy and stability of this compound can be affected by factors such as the patient’s renal function, as this compound is primarily eliminated in the urine .

Biochemical Analysis

Biochemical Properties

The paramagnetic property of Gadoteric acid reduces the T1 relaxation time (and to some extent the T2 and T2* relaxation times) in MRI, which is the source of its clinical utility . Because it has magnetic properties, this compound develops a magnetic moment when put under a magnetic field, which increases the signal intensity (brightness) of tissues during MRI imaging .

Cellular Effects

This compound is widely used for imaging of blood vessels and inflamed or diseased tissue where the blood vessels become ‘leaky’. It is often used when viewing intracranial lesions with abnormal vascularity or abnormalities in the blood–brain barrier . This compound is used for MRI imaging of the brain, spine, and associated tissues for adult and pediatric (2 years of age or older) patients .

Molecular Mechanism

The molecular mechanism of this compound involves its paramagnetic properties. When this compound is put under a magnetic field, it develops a magnetic moment, which increases the signal intensity of tissues during MRI imaging . This property allows this compound to be used as a contrast agent in MRI, enhancing the visibility of certain tissues or body structures.

Temporal Effects in Laboratory Settings

This compound can stay in the body for years . It is retained in the brain at a measurable level after an injection at standard dose (0.1 mmol/kg) . In vitro studies found it neurotoxic, less so than linear agents .

Dosage Effects in Animal Models

In animal reproduction studies, there were no adverse developmental effects observed in rats or rabbits with intravenous administration of gadoterate meglumine during organogenesis at doses of 16 and 10 times, respectively, the recommended human dose .

Metabolic Pathways

It is known that this compound undergoes a much faster residual excretion from the body than linear GBCAs .

Transport and Distribution

This compound is administered through an intravenous bolus injection, either manually or through a power injection .

Subcellular Localization

It is known that this compound can cross the blood-brain barrier, so it might affect or enhance normal brain tissue in imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gadoteric acid is synthesized by complexing gadolinium ions with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The process involves mixing gadolinium oxide with DOTA and meglumine in water . The reaction is typically carried out under controlled pH conditions to ensure the complete formation of the gadolinium-DOTA complex .

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The manufacturing process involves the pH-adjustment method to meet the specifications for gadoterate meglumine injection . This method ensures the stability and purity of the final product, which is crucial for its use as a contrast agent in MRI.

Properties

Key on ui mechanism of action

Gadoterate is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. The magnetic moment enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues. In magnetic resonance imaging (MRI), visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with differences in proton density, spin-lattice or longitudinal relaxation times (T1), and differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadoterate shortens the T1 and T2 relaxation times in target tissues. At recommended doses, the effect is observed with greatest sensitivity in the T1-weighted sequences.

CAS No.

72573-82-1

Molecular Formula

C16H25GdN4O8

Molecular Weight

558.6 g/mol

IUPAC Name

2-[4,7-bis(carboxylatomethyl)-10-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)

InChI

InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3/p-3

InChI Key

GFSTXYOTEVLASN-UHFFFAOYSA-K

SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Synonyms

Gadoteric acid; Gadoteric; Gadolinium 2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetic acid; Gadolinate(1-),[1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetato(4-)-kN1,kN4,kN7,kN10,kO1,kO4,kO7,kO10]-, hydrogen (1:1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadoteric acid
Reactant of Route 2
Reactant of Route 2
Gadoteric acid
Reactant of Route 3
Reactant of Route 3
Gadoteric acid
Reactant of Route 4
Gadoteric acid
Reactant of Route 5
Reactant of Route 5
Gadoteric acid
Reactant of Route 6
Gadoteric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.